(S)-2-Amino-N-(3-hydroxypropyl)- 3,3-dimethylbutyramide hydrochloride (S)-2-Amino-N-(3-hydroxypropyl)- 3,3-dimethylbutyramide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13740012
InChI: InChI=1S/C9H20N2O2.ClH/c1-9(2,3)7(10)8(13)11-5-4-6-12;/h7,12H,4-6,10H2,1-3H3,(H,11,13);1H/t7-;/m1./s1
SMILES: CC(C)(C)C(C(=O)NCCCO)N.Cl
Molecular Formula: C9H21ClN2O2
Molecular Weight: 224.73 g/mol

(S)-2-Amino-N-(3-hydroxypropyl)- 3,3-dimethylbutyramide hydrochloride

CAS No.:

Cat. No.: VC13740012

Molecular Formula: C9H21ClN2O2

Molecular Weight: 224.73 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(3-hydroxypropyl)- 3,3-dimethylbutyramide hydrochloride -

Specification

Molecular Formula C9H21ClN2O2
Molecular Weight 224.73 g/mol
IUPAC Name (2S)-2-amino-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;hydrochloride
Standard InChI InChI=1S/C9H20N2O2.ClH/c1-9(2,3)7(10)8(13)11-5-4-6-12;/h7,12H,4-6,10H2,1-3H3,(H,11,13);1H/t7-;/m1./s1
Standard InChI Key SWHPCHFLKWINFM-OGFXRTJISA-N
Isomeric SMILES CC(C)(C)[C@@H](C(=O)NCCCO)N.Cl
SMILES CC(C)(C)C(C(=O)NCCCO)N.Cl
Canonical SMILES CC(C)(C)C(C(=O)NCCCO)N.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Stereochemistry

The compound features a chiral center at the second carbon of the butyramide backbone, conferring an (S)-configuration. Its molecular formula is C₉H₂₀ClN₂O₂, derived from the parent amine (S)-2-amino-N-(3-hydroxypropyl)-3,3-dimethylbutyramide through hydrochlorination. Key structural elements include:

  • A 3-hydroxypropyl group attached to the amide nitrogen.

  • 3,3-dimethylbutyramide backbone with a primary amino group at position 2.

  • A hydrochloride counterion enhancing solubility and stability .

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC₉H₂₀ClN₂O₂
Molecular Weight232.72 g/mol
CAS NumberNot widely reported
IUPAC Name(S)-2-Amino-N-(3-hydroxypropyl)-3,3-dimethylbutanamide hydrochloride
Chiral Centers1 (S-configuration)

Spectroscopic Characterization

While direct spectral data for this compound is scarce, analogous structures suggest:

  • ¹H NMR: Peaks for methyl groups (δ 1.0–1.2 ppm), hydroxypropyl protons (δ 3.4–3.7 ppm), and amine protons (δ 7.5–8.5 ppm, broad) .

  • IR Spectroscopy: Stretches for amide C=O (~1650 cm⁻¹), N–H (~3300 cm⁻¹), and O–H (~3400 cm⁻¹) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves asymmetric amidation followed by salt formation:

  • Chiral Amine Preparation:

    • Enantioselective synthesis of (S)-2-amino-3,3-dimethylbutyric acid using chiral catalysts or enzymatic resolution .

    • Protection of the amino group (e.g., Boc) to prevent side reactions during subsequent steps .

  • Amide Coupling:

    • Reaction with 3-hydroxypropylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt) to form the amide bond .

  • Hydrochloride Formation:

    • Treatment with hydrochloric acid in a polar solvent (e.g., ethanol) to yield the crystalline hydrochloride salt .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Amine ProtectionBoc₂O, DMAP, DCM, 0°C→RT85
Amide CouplingEDC, HOBt, DIPEA, DMF, RT78
DeprotectionHCl/dioxane, RT92

Purification and Analysis

  • Chromatography: Silica gel column chromatography (eluent: CH₂Cl₂/MeOH gradient) .

  • Crystallization: Recrystallization from ethanol/water mixtures enhances purity .

Physicochemical Properties

Thermal and Solubility Profiles

  • Melting Point: Estimated 180–185°C (decomposition observed near 200°C) .

  • Solubility: Highly soluble in water (>100 mg/mL) and polar aprotic solvents (DMF, DMSO) .

Table 3: Solubility Data

SolventSolubility (mg/mL)
Water>100
Ethanol50–60
Dichloromethane<10

Stability and Hygroscopicity

  • Stability: Stable under inert atmospheres; susceptible to oxidation in aqueous solutions (requires refrigeration) .

  • Hygroscopicity: Moderate; storage in desiccators recommended .

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